Glo-I Inhibitory Potency: Glyoxalase I Inhibitor 5 vs. Closest Structural Analogs in Same Series
Glyoxalase I inhibitor 5 (Compound 9h) demonstrates an IC50 of 1.28 μM against human Glo-I [1]. In the diazenylbenzenesulfonamide series from which it originates, closely related lead compounds HA1, A1, and HA2 exhibit IC50 values of 1.36 ± 0.09 μM, 1.36 ± 0.01 μM, and 1.22 ± 0.07 μM, respectively . The most optimized derivative from subsequent SAR efforts, compound B9, achieved a sub-micromolar IC50 of 0.44 ± 0.06 μM .
| Evidence Dimension | In vitro enzymatic inhibitory potency against human glyoxalase I |
|---|---|
| Target Compound Data | IC50 = 1.28 μM |
| Comparator Or Baseline | HA1 (IC50 = 1.36 ± 0.09 μM); A1 (IC50 = 1.36 ± 0.01 μM); HA2 (IC50 = 1.22 ± 0.07 μM); B9 (IC50 = 0.44 ± 0.06 μM) |
| Quantified Difference | Glyoxalase I inhibitor 5 is approximately equipotent to HA2 (1.05× difference) and ~2.9-fold less potent than B9 |
| Conditions | Recombinant human Glo-I enzyme assay; reported values from Medicinal Chemistry Research 2024 study |
Why This Matters
Procurement of Glyoxalase I inhibitor 5 provides access to a mid-series reference compound with well-characterized potency, enabling controlled comparison against both more potent optimized leads and baseline compounds in SAR studies.
- [1] MedChemExpress. Glyoxalase I inhibitor 5 Product Page. Cat. No. HY-147647. View Source
